
trans-1-Boc-3-amino-4-hydroxypyrrolidine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride: is a chemical compound with the molecular formula C9H18N2O3·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a Boc protecting group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: The protected amine is then subjected to cyclization reactions to form the pyrrolidine ring. This can be done using various methods, including intramolecular cyclization or ring-closing metathesis.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced through selective oxidation or hydroxylation reactions.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride is used as a building block in the synthesis of complex organic molecules.
Protecting Group Chemistry: The Boc group is widely used in peptide synthesis to protect amino groups.
Biology:
Enzyme Inhibitors: The compound is used in the design and synthesis of enzyme inhibitors.
Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.
Medicine:
Therapeutic Agents: The compound is explored for its potential therapeutic properties, including its use in the treatment of various diseases.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of trans-1-Boc-3-amino-4-hydroxypyrrolidine hydrochloride depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The Boc group provides stability and protection during chemical reactions, ensuring selective interactions with the target molecules.
Comparación Con Compuestos Similares
- trans-3-Amino-1-Boc-4-hydroxypyrrolidine
- tert-butyl (3R,4R)-3-amino-4-hydroxy-1-pyrrolidinecarboxylate
Comparison:
- Structural Differences: While similar in structure, these compounds may differ in the position of functional groups or the presence of additional substituents.
- Reactivity: The presence of different functional groups can influence the reactivity and chemical behavior of these compounds.
- Applications: Each compound may have unique applications based on its specific chemical properties.
Propiedades
Fórmula molecular |
C9H19ClN2O3 |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11;/h6-7,12H,4-5,10H2,1-3H3;1H/t6-,7-;/m1./s1 |
Clave InChI |
RTJTVYMOCPYEAG-ZJLYAJKPSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N.Cl |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B14043062.png)
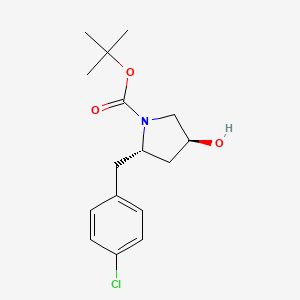
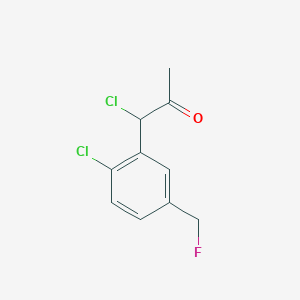
![4-Chloro-7,8-dihydro-6H-pyrimido[4,5-b]pyrrolizine](/img/structure/B14043080.png)
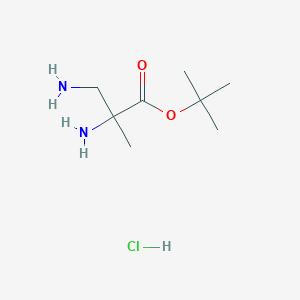
![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione](/img/structure/B14043090.png)
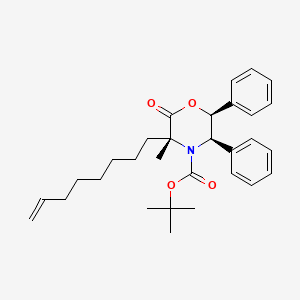

![Ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B14043107.png)
![(2S,4S,5S,6S)-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14043110.png)

![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B14043124.png)
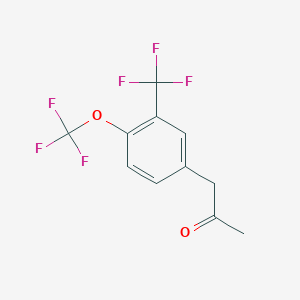
![rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14043141.png)
